molecular formula C19H17IN2O3 B3556368 N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE

N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE

Cat. No.: B3556368
M. Wt: 448.3 g/mol
InChI Key: CJZBXLLRAYUCGG-UHFFFAOYSA-N
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Description

N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the iodination of a phenyl ring, followed by the introduction of the isoindoline moiety through cyclization reactions. The final step often involves the formation of the carboxamide group under specific conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-BROMOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE
  • N-(3-CHLOROPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE

Uniqueness

N-(3-IODOPHENYL)-2-(2-METHYL-2-PROPANYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its bromine or chlorine analogs.

Properties

IUPAC Name

2-tert-butyl-N-(3-iodophenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O3/c1-19(2,3)22-17(24)14-8-7-11(9-15(14)18(22)25)16(23)21-13-6-4-5-12(20)10-13/h4-10H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBXLLRAYUCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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